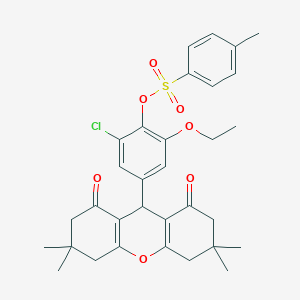![molecular formula C18H17N3O4S B300864 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazolone family and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is a key enzyme involved in tumor hypoxia and angiogenesis.
Biochemical and Physiological Effects:
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, which makes it a versatile compound for scientific research. However, one limitation of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, which could lead to increased yield and purity of the compound. Additionally, there is interest in exploring the potential applications of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Finally, there is interest in exploring the potential use of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the condensation of 3-methoxybenzaldehyde and 3-methyl-5-pyrazolone in the presence of a base catalyst. The resulting Schiff base is then reacted with benzenesulfonyl chloride to yield the final product, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide. This synthesis method has been optimized to yield high purity and yield of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide.
Applications De Recherche Scientifique
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is in the field of cancer research. 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
Propriétés
Nom du produit |
4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H17N3O4S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-[(4Z)-4-[(3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-17(11-13-4-3-5-15(10-13)25-2)18(22)21(20-12)14-6-8-16(9-7-14)26(19,23)24/h3-11H,1-2H3,(H2,19,23,24)/b17-11- |
Clé InChI |
KYOSAWMHUUNACV-BOPFTXTBSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300781.png)
![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)

![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
